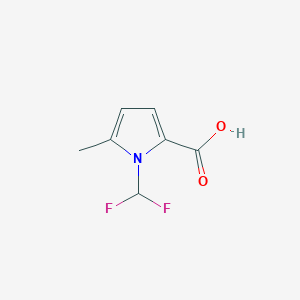
1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that features a pyrrole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of a pyrrole precursor. This process typically requires the use of difluoromethylating agents such as ClCF2H or other difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent, with the reaction being carried out at low temperatures to control the reactivity of the difluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts can enhance the efficiency of the difluoromethylation reaction, making it more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and also features a difluoromethyl group and a carboxylic acid group.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, but with different chemical properties due to the presence of a phenyl ring.
Uniqueness
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a difluoromethyl group, a methyl group, and a carboxylic acid group makes it a versatile building block for various applications .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-5-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c1-4-2-3-5(6(11)12)10(4)7(8)9/h2-3,7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXIKIOBIKQPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)
![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)
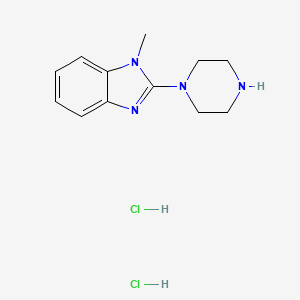
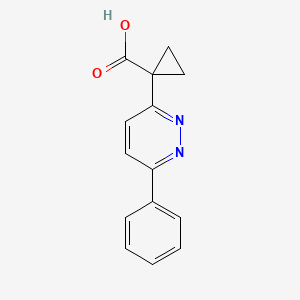

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)
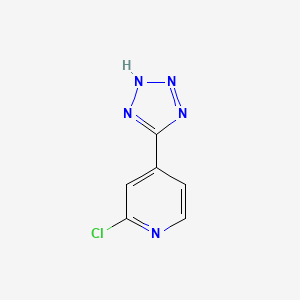
![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)
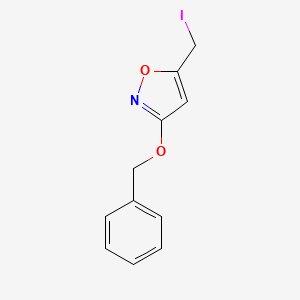
![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)
![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
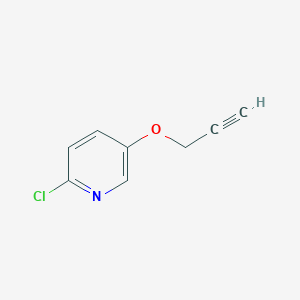
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)
